molecular formula C3H7KN2O B12712065 N-Nitroso-1-propanamine potassium salt CAS No. 87549-57-3

N-Nitroso-1-propanamine potassium salt

Cat. No.: B12712065
CAS No.: 87549-57-3
M. Wt: 126.20 g/mol
InChI Key: DIXZORDDTOBMQK-UHFFFAOYSA-M
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Description

N-Nitroso-1-propanamine potassium salt is a chemical compound belonging to the class of nitrosamines. Nitrosamines are known for their presence in various industrial and environmental contexts, and some are recognized for their carcinogenic properties. The compound has the molecular formula C3H8N2O and is characterized by the presence of a nitroso group attached to a propanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitroso-1-propanamine potassium salt can be synthesized through the nitrosation of 1-propanamine. This process typically involves the reaction of 1-propanamine with nitrous acid (HNO2) under acidic conditions. The nitrosation reaction is facilitated by the presence of a strong acid, such as hydrochloric acid, which helps in the formation of the nitrosonium ion (NO+), a key electrophile in the reaction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved using tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and high yields .

Chemical Reactions Analysis

Types of Reactions: N-Nitroso-1-propanamine potassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted propanamines.

Scientific Research Applications

N-Nitroso-1-propanamine potassium salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Nitroso-1-propanamine potassium salt involves the formation of nitroso compounds through nitrosation reactions. The nitroso group (NO) is highly reactive and can interact with various biological molecules, leading to the formation of DNA adducts and other mutagenic compounds. The molecular targets include nucleophilic sites on DNA and proteins, leading to potential carcinogenic effects .

Comparison with Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomethylamine (NMA)

Comparison: N-Nitroso-1-propanamine potassium salt is unique due to its specific propanamine backbone, which distinguishes it from other nitrosamines like NDMA and NDEA. While all these compounds share the nitroso group, their differing alkyl chains result in varied chemical properties and biological effects. For instance, NDMA and NDEA are more commonly studied for their carcinogenicity, whereas this compound is less well-known but still significant in specific industrial applications .

Properties

CAS No.

87549-57-3

Molecular Formula

C3H7KN2O

Molecular Weight

126.20 g/mol

IUPAC Name

potassium;nitroso(propyl)azanide

InChI

InChI=1S/C3H8N2O.K/c1-2-3-4-5-6;/h2-3H2,1H3,(H,4,6);/q;+1/p-1

InChI Key

DIXZORDDTOBMQK-UHFFFAOYSA-M

Canonical SMILES

CCC[N-]N=O.[K+]

Origin of Product

United States

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